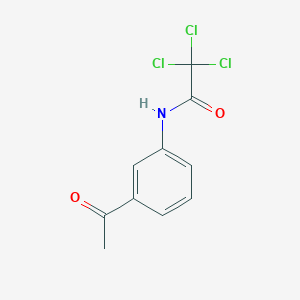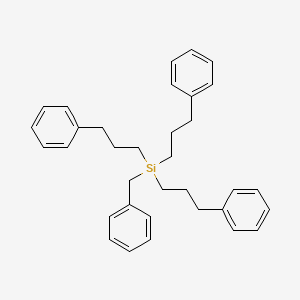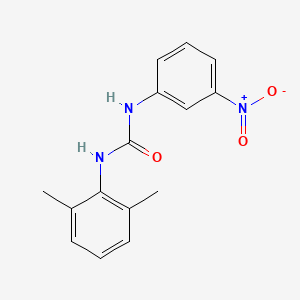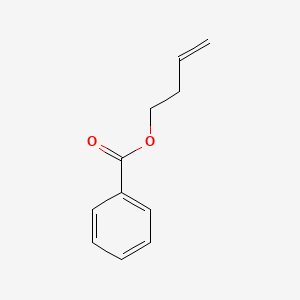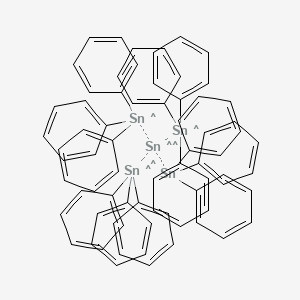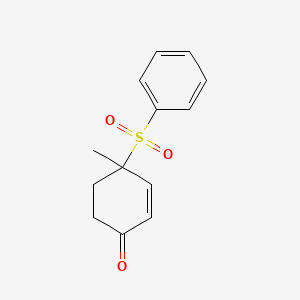
2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)- is an organic compound with the molecular formula C13H14O3S. This compound is part of the cyclohexenone family, which is known for its versatile applications in organic synthesis. The presence of the phenylsulfonyl group adds unique chemical properties, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and phenylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl group.
Intermediate Formation: The intermediate product is then subjected to further reactions to introduce the methyl group at the 4-position.
Final Product: The final product, 2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)-, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted cyclohexenones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without the phenylsulfonyl group.
4-Methyl-2-cyclohexen-1-one: Lacks the phenylsulfonyl group but has a similar cyclohexenone structure.
4-Phenylsulfonyl-2-cyclohexen-1-one: Similar structure but without the methyl group.
Uniqueness
2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)- is unique due to the presence of both the methyl and phenylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
81842-30-0 |
|---|---|
Fórmula molecular |
C13H14O3S |
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O3S/c1-13(9-7-11(14)8-10-13)17(15,16)12-5-3-2-4-6-12/h2-7,9H,8,10H2,1H3 |
Clave InChI |
ABTALDZOXPEMPA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)C=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)
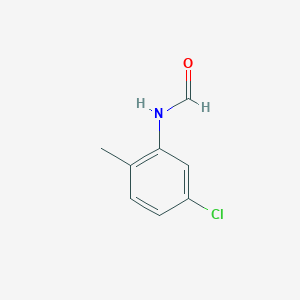
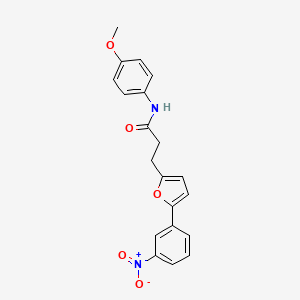

![2-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11949978.png)
